(4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid
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Overview
Description
(4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that features a pyrimidine ring substituted with a chlorine atom and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and a halide . The general procedure involves the reaction of 4-chloro-2-(thiophen-2-yl)pyrimidine with a boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates .
Industrial Production Methods
Industrial production of this compound can be scaled up using similar Suzuki–Miyaura coupling reactions. The process involves optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve high yields and purity. The use of continuous flow reactors can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronic acid group can participate in Suzuki–Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reactions.
Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with an aryl halide can produce biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
(4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of biologically active molecules, including potential drug candidates.
Material Science: The compound can be used to create novel materials with unique electronic and optical properties.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in biological studies.
Mechanism of Action
The mechanism of action of (4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which then undergoes transmetalation with a palladium catalyst. This process facilitates the formation of new carbon-carbon bonds, making it a valuable tool in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Another boronic acid derivative with a thiophene ring.
4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane: A boronic ester with similar reactivity.
Uniqueness
(4-Chloro-2-(thiophen-2-yl)pyrimidin-5-yl)boronic acid is unique due to its combination of a pyrimidine ring with a thiophene ring and a boronic acid group. This structure provides distinct reactivity and makes it suitable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C8H6BClN2O2S |
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Molecular Weight |
240.48 g/mol |
IUPAC Name |
(4-chloro-2-thiophen-2-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C8H6BClN2O2S/c10-7-5(9(13)14)4-11-8(12-7)6-2-1-3-15-6/h1-4,13-14H |
InChI Key |
WGZOQEJDMAEEPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CN=C(N=C1Cl)C2=CC=CS2)(O)O |
Origin of Product |
United States |
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